molecular formula C21H38N2O3 B12714952 Cyclohexanepropanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis- CAS No. 138404-89-4

Cyclohexanepropanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-

Cat. No.: B12714952
CAS No.: 138404-89-4
M. Wt: 366.5 g/mol
InChI Key: UXKSQHLEPOLTQS-UHFFFAOYSA-N
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Description

Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of cyclohexane rings and amide groups, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of cyclohexanepropanamide with a diol, such as 2-hydroxy-1,3-propanediol. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanepropanamide oxides, while reduction can produce cyclohexanepropanamine derivatives.

Scientific Research Applications

Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclohexane rings contribute to its hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide: Similar in structure but with different alkyl chains.

    N,N’-(2-Hydroxy-1,3-propanediyl)-bis-[N-(2-hydroxyethyl)-hexadecanamide]: Another related compound with variations in the alkyl groups.

Uniqueness

Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- stands out due to its specific combination of cyclohexane rings and amide groups, which impart unique physical and chemical properties

Properties

CAS No.

138404-89-4

Molecular Formula

C21H38N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

3-cyclohexyl-N-[3-(3-cyclohexylpropanoylamino)-2-hydroxypropyl]propanamide

InChI

InChI=1S/C21H38N2O3/c24-19(15-22-20(25)13-11-17-7-3-1-4-8-17)16-23-21(26)14-12-18-9-5-2-6-10-18/h17-19,24H,1-16H2,(H,22,25)(H,23,26)

InChI Key

UXKSQHLEPOLTQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC(CNC(=O)CCC2CCCCC2)O

Origin of Product

United States

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